Isomalt

Description

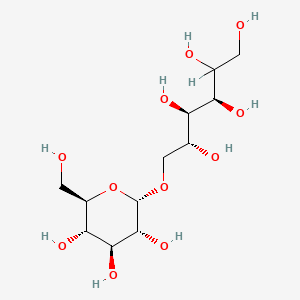

Structure

2D Structure

Properties

IUPAC Name |

(3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLAGPUMNYUCK-BLEZHGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020753 | |

| Record name | Isomalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, slightly hygroscopic, crystalline mass. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, very slightly soluble in ethanol. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

64519-82-0 | |

| Record name | Isomalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64519-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isomalt: A Comprehensive Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt, a sugar alcohol (polyol), has emerged as a versatile excipient in the pharmaceutical industry, offering a range of desirable properties for the formulation of various dosage forms.[1][2] It is an equimolar mixture of two disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][3] This unique composition provides a favorable taste profile, low hygroscopicity, and excellent stability, making it a suitable alternative to traditional sugars in formulations such as tablets, lozenges, and syrups.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailing its performance characteristics, experimental evaluation protocols, and applications in pharmaceutical development.

Chemical Structure and Manufacturing Process

This compound is synthetically produced from sucrose (B13894) in a two-stage process.[5][6] Initially, sucrose undergoes enzymatic transglucosidation to form isomaltulose. Subsequently, isomaltulose is hydrogenated to yield the final mixture of GPM and GPS.[5][6]

Caption: Manufacturing process of this compound from Sucrose.

The ratio of GPM to GPS can be varied during manufacturing to produce different grades of this compound with distinct properties, particularly solubility.[7][8]

Physicochemical Properties

The pharmaceutical performance of this compound is dictated by its unique physicochemical characteristics. A summary of these properties is presented below, followed by detailed discussions.

Data Summary

| Property | Value | References |

| Molecular Formula | C12H24O11 | [1] |

| Molecular Weight | 344.31 g/mol | [2] |

| Appearance | White, odorless, crystalline powder or granules | [1][9] |

| Taste | Pleasant, sugar-like, mild sweetness (approx. 45-65% of sucrose) | [1][9] |

| Melting Point | 145-150 °C | [1] |

| Decomposition Temperature | > 160 °C | [1] |

| Solubility in Water | ~24.5% (w/w) at room temperature; increases with temperature | [1] |

| 25 g/100g of solution at 25 °C | [1] | |

| 38 g/100mL at 20 °C | [9] | |

| 150 g/100mL at 100 °C | [9] | |

| Solubility in Ethanol | Sparingly soluble to practically insoluble | [1][10] |

| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25 °C | [1][6] |

| Bulk Density | 0.45 ± 0.007 g/mL | [11] |

| Tapped Density | 0.50 ± 0.0093 g/mL | [11] |

| Carr's Index | 9.43 ± 2.17 | [11] |

| Hausner Ratio | 1.10 ± 0.026 | [11] |

Solubility

The aqueous solubility of this compound is temperature-dependent, increasing significantly with a rise in temperature.[1][9] Different grades of this compound exhibit varying solubilities, which can be leveraged to modulate tablet disintegration times.[12][13] For instance, this compound with a 3:1 GPS to GPM ratio has a higher aqueous solubility (42 g in 100 g at 20 °C) compared to a 1:1 ratio (25 g in 100 g at 20 °C).[8]

Thermal Stability

This compound demonstrates excellent thermal and chemical stability.[1][6] It can withstand high temperatures without decomposition or discoloration, a crucial attribute for processes like high-temperature granulation or candy manufacturing.[9] When melted, no changes in its molecular structure are observed.[2][6]

Hygroscopicity

A key advantage of this compound is its low hygroscopicity.[1][14] It remains stable and does not readily absorb moisture from the environment, even at a relative humidity of 85% at 25°C.[1][6] This property contributes to the excellent physical stability of final dosage forms, preventing issues such as sticking and clumping during storage.[14][15]

Powder Properties and Compressibility

Directly compressible grades of this compound exhibit good flowability and compressibility, making them suitable for direct compression tableting.[12][15] The sponge-like structure of certain grades provides a large surface area for drug loading and facilitates the production of tablets with high mechanical strength.[3][16] Heckel analysis has shown that this compound undergoes plastic deformation during compression.[15]

Experimental Protocols

Determination of Powder Flow Properties

The flow properties of this compound powder can be characterized using standard pharmacopeial methods.

Caption: Workflow for the analysis of powder flow properties.

-

Bulk and Tapped Density: Determined by measuring the volume of a known mass of powder before and after tapping in a graduated cylinder.[11][17]

-

Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities to predict the flowability and compressibility of the powder.[11][17]

-

Angle of Repose: Measured by allowing the powder to flow through a funnel onto a flat surface and measuring the angle of the resulting cone.[11]

Evaluation of Tablet Properties

The performance of this compound in tablet formulations is assessed by evaluating the following parameters:

-

Hardness (Crushing Strength): Measured using a tablet hardness tester to determine the mechanical strength of the tablets.[12]

-

Friability: Assessed by tumbling a known weight of tablets in a friabilator and measuring the weight loss to determine their resistance to abrasion.[18]

-

Disintegration Time: Determined using a disintegration tester to measure the time it takes for tablets to break up in a liquid medium.[12]

-

Dissolution Rate: Evaluated using a dissolution apparatus to measure the rate and extent of drug release from the tablet.[15]

Pharmaceutical Applications

This compound's favorable properties make it a valuable excipient in a wide range of pharmaceutical dosage forms.[1][2][7]

Tablets

This compound is extensively used as a filler and binder in direct compression tableting.[12] Its good compressibility allows for the production of hard, low-friability tablets.[16][18] Different grades of this compound can be selected to achieve desired disintegration times, making it suitable for both conventional and orally disintegrating tablets (ODTs).[12][13] In ODTs, the pleasant taste and negative heat of solution of this compound contribute to a positive patient experience.[7][19]

Lozenges and Medicated Confectionery

Due to its high thermal stability, low hygroscopicity, and pleasant taste, this compound is an ideal excipient for the manufacture of lozenges and other medicated confectionery.[1][4] It helps in producing sugar-free formulations with a smooth mouthfeel.

Syrups and Suspensions

This compound can be used as a sugar substitute in liquid formulations like syrups and suspensions to provide sweetness without contributing to dental caries.[2][20] Its chemical stability is an advantage in these aqueous-based systems.[1]

Carrier for Liquid APIs

The porous, sponge-like structure of certain this compound grades makes them effective carriers for liquid active pharmaceutical ingredients (APIs), enabling the formulation of solid dosage forms from liquids.[3][16][18]

Stability and Compatibility

This compound exhibits excellent chemical and physical stability.[1][6] It is resistant to acids and microbial degradation.[2][6] Being a non-reducing sugar, it does not participate in Maillard browning reactions with amines, which enhances the stability of formulations containing amine-functionalized APIs.[2][6] Studies have shown that tablets formulated with this compound maintain their physical characteristics even after prolonged storage at high humidity.[15]

Regulatory Status

This compound is widely approved for use in pharmaceutical products and food in numerous countries, including the United States and the European Union.[4][5][20] It has been affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[20] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of "not specified" for this compound, the safest category for a food ingredient.[6][20]

Conclusion

This compound is a multifunctional pharmaceutical excipient with a unique combination of physicochemical properties that make it highly suitable for a variety of oral solid and liquid dosage forms. Its excellent stability, low hygroscopicity, good compressibility, and pleasant taste profile offer significant advantages in formulation development. For researchers and drug development professionals, understanding the technical specifications and performance characteristics of this compound is key to leveraging its full potential in creating robust, stable, and patient-friendly pharmaceutical products.

References

- 1. This compound | 64519-82-0 [chemicalbook.com]

- 2. This compound | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tabletscapsules.com [tabletscapsules.com]

- 4. vw-ingredients.com [vw-ingredients.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Orodispersibles and minitablets: optimising patient compliance by improving the sensory properties with this compound [manufacturingchemist.com]

- 9. zhishangchemical.com [zhishangchemical.com]

- 10. chembk.com [chembk.com]

- 11. impactfactor.org [impactfactor.org]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. easybuyingredients.com [easybuyingredients.com]

- 15. Characterization and evaluation of this compound performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. pharmacyfreak.com [pharmacyfreak.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. New orodispersible mini-tablets for paediatric use - A comparison of this compound with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caloriecontrol.org [caloriecontrol.org]

An In-depth Technical Guide to the Core Structure and Chemical Composition of Isomalt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalt, a sugar substitute derived from sucrose (B13894), is a disaccharide alcohol with unique physicochemical and metabolic properties that make it a valuable excipient in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the core chemical structure, composition, and analysis of this compound. It includes detailed experimental protocols for its characterization and quantitative data on its key properties. Furthermore, this guide elucidates the metabolic fate of this compound in the human body, offering insights for its application in drug development and nutritional science.

Chemical Structure and Composition

This compound is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] The chemical formula for both isomers is C₁₂H₂₄O₁₁, with a molecular weight of 344.31 g/mol .[2][3] Complete hydrolysis of this compound yields 50% glucose, 25% sorbitol, and 25% mannitol (B672).[1][4]

The two isomeric forms of this compound are:

-

1-O-α-D-glucopyranosyl-D-mannitol (GPM): This isomer consists of a glucose unit linked to a mannitol unit via an α-1,1-glycosidic bond.

-

6-O-α-D-glucopyranosyl-D-sorbitol (GPS): In this isomer, a glucose unit is linked to a sorbitol (also known as glucitol) unit through an α-1,6-glycosidic bond.[1][2]

Physicochemical Properties

This compound is a white, odorless, and crystalline substance.[1][5] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₁₁ | [2][3][6][7] |

| Molecular Weight | 344.31 g/mol | [2][3] |

| Appearance | White, odorless, crystalline powder or mass | [2][5] |

| Melting Range | 145 - 150 °C | [2][8] |

| Sweetness (relative to sucrose) | 0.45 - 0.65 | [2][9] |

| Energy Value | 2.0 kcal/g (8.4 kJ/g) | [9][10] |

| Solubility in water at 20°C | ~28 g/100 mL | [5] |

| Solubility in water at 70°C | ~60 g/100 mL | |

| Hygroscopicity | Low | [2][5] |

| Glycemic Index | Low | [6][7] |

Manufacturing Process

This compound is produced from sucrose in a two-stage process. The first step involves the enzymatic rearrangement of sucrose into isomaltulose using the enzyme isomaltulose synthase. In the second step, isomaltulose is hydrogenated using a Raney nickel catalyst to produce the final mixture of GPM and GPS.[1][6]

Experimental Protocols

Identification by Thin-Layer Chromatography (TLC)

This method is suitable for the qualitative identification of this compound.

-

Stationary Phase: Silica gel 60 F254 TLC plates.[11]

-

Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of water.

-

Standard Preparation: Prepare separate 10 mg/mL solutions of GPM and GPS reference standards in water.

-

Application: Apply 2 µL of each solution to the TLC plate.

-

Mobile Phase (Solvent System): A mixture of n-propanol, ethyl acetate, and water in a ratio of 70:20:10 (v/v/v).

-

Development: Develop the plate in a saturated chromatography chamber until the solvent front has migrated approximately 80% of the plate length.

-

Visualization: Dry the plate and spray with a solution of 0.5% potassium permanganate (B83412) in 1 M sodium hydroxide. Heat the plate gently until spots appear. The principal spots in the chromatogram of the sample should correspond in Rf value and color to those of the GPM and GPS standards.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of the GPM and GPS isomers in an this compound sample.

-

Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector.[12]

-

Column: A carbohydrate analysis column, such as a Shodex Sugar SP0810 (300 mm x 8 mm) or equivalent, packed with a strong cation-exchange resin in the lead (Pb²⁺) form.

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.5 mL/min.[12]

-

Column Temperature: 85°C.

-

Sample Preparation: Accurately weigh and dissolve approximately 100 mg of the this compound sample in 10 mL of deionized water. Filter the solution through a 0.45 µm membrane filter.

-

Standard Preparation: Prepare a series of calibration standards of GPM and GPS of known concentrations in deionized water.

-

Injection Volume: 20 µL.

-

Analysis: Inject the sample and standard solutions into the chromatograph. Identify the GPM and GPS peaks based on their retention times compared to the standards. Calculate the concentration of each isomer in the sample by comparing the peak areas with the calibration curve. The relative retention times for 1,1-GPM and 1,6-GPS are approximately 1.0 and 1.2, respectively.[12]

Metabolism and Physiological Effects

This compound is a low-digestible carbohydrate.[9] A significant portion of ingested this compound is not hydrolyzed by brush border enzymes in the small intestine and passes into the large intestine.[3] In the colon, it is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. This fermentation process contributes to the prebiotic effect of this compound, promoting the growth of beneficial bacteria like Bifidobacterium.[9]

Due to its slow and incomplete absorption, this compound has a low impact on blood glucose and insulin (B600854) levels, making it a suitable sugar substitute for individuals with diabetes.[9][10]

Conclusion

This compound's unique chemical structure, comprising a mixture of GPM and GPS, confers upon it a range of desirable physicochemical and metabolic properties. Its stability, low hygroscopicity, and low caloric value, combined with a negligible effect on blood glucose levels, make it a versatile excipient in pharmaceutical formulations and a preferred sugar substitute in various food products. The detailed analytical protocols provided in this guide offer a robust framework for the quality control and characterization of this compound for research and development purposes. A thorough understanding of its metabolic fate is crucial for leveraging its full potential in creating healthier and more effective products for consumers and patients.

References

- 1. easybuyingredients.com [easybuyingredients.com]

- 2. cambridge.org [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo measurements of sulcal plaque pH after topical applications of sorbitol and sucrose in rats fed sorbitol or sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. In vivo measurements of sulcal plaque pH in rats after topical applications of xylitol, sorbitol, glucose, sucrose, and sucrose plus 53 mM sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The digestion process of the sugar alcohol this compound in the intestinal tract of the pig. 2. Studies with administration of this compound as a sweet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

The Synthesis and Manufacture of Isomalt: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Isomalt, a sugar substitute widely utilized in the pharmaceutical and food industries, is a disaccharide alcohol prized for its sugar-like physical properties, low caloric content, and non-cariogenic nature. Its production is a sophisticated two-step process involving enzymatic conversion followed by catalytic hydrogenation. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, detailing the experimental protocols, reaction parameters, and downstream processing for researchers, scientists, and professionals in drug development.

Overview of the this compound Manufacturing Process

The industrial production of this compound begins with sucrose (B13894), typically derived from beet sugar. The process can be broadly divided into two core stages:

-

Enzymatic Isomerization of Sucrose to Isomaltulose: Sucrose is transformed into isomaltulose (6-O-α-D-glucopyranosido-D-fructose) through the action of the enzyme sucrose isomerase (also known as isomaltulose synthase).[1][2] This enzymatic step rearranges the glycosidic bond between the glucose and fructose (B13574) moieties from an α-1,2 linkage to a more stable α-1,6 linkage.[3]

-

Catalytic Hydrogenation of Isomaltulose to this compound: The resulting isomaltulose is then hydrogenated, typically using a Raney nickel catalyst.[2] This step reduces the fructose portion of isomaltulose to a mixture of the sugar alcohols sorbitol and mannitol. The final product, this compound, is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1][2]

The overall workflow, from sucrose to purified this compound, involves several ancillary steps including purification, crystallization, and drying.

Enzymatic Synthesis of Isomaltulose

The conversion of sucrose to isomaltulose is a critical step that dictates the efficiency of the entire manufacturing process. This biotransformation is catalyzed by sucrose isomerase (EC 5.4.99.11), an enzyme produced by various microorganisms.[4]

Microbial Sources of Sucrose Isomerase

A variety of bacteria are known to produce sucrose isomerase, with strains from the genera Serratia, Erwinia, Klebsiella, and Raoultella being extensively studied.[5][6] The most industrially significant strain has been identified as Serratia plymuthica, previously referred to as "Protaminobacter rubrum".[5][7]

Reaction Parameters for Optimal Isomaltulose Production

The efficiency of the enzymatic conversion is highly dependent on several key parameters. The following table summarizes the optimal conditions for sucrose isomerases from various microbial sources.

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Sucrose Concentration (g/L) | Isomaltulose Yield (%) | Reference |

| Raoultella terrigena | 5.5 | 40 | 400 | 81.7 | [6] |

| Serratia plymuthica ATCC 15928 | - | 25 | 250 (25% w/v) | 85.2 | [8] |

| Immobilized Erwinia sp. D12 | - | - | - | 93.7 | [9] |

| Immobilized Serratia plymuthica | - | - | 350 (35% w/v) | 70.9 - 81.3 | [8] |

| Immobilized SIase on Chitosan | 4.5 | 30 | 600 | 87.8 | [10] |

Experimental Protocol: Enzymatic Conversion of Sucrose

This protocol provides a general procedure for the enzymatic synthesis of isomaltulose.

Materials:

-

Sucrose solution (e.g., 400 g/L)

-

Sucrose isomerase (free or immobilized)

-

Buffer solution (e.g., 50 mM sodium phosphate-citrate buffer, pH 5.5)

-

Bioreactor or temperature-controlled reaction vessel

-

Heating/cooling system

-

pH meter and controller

Procedure:

-

Prepare a sucrose solution of the desired concentration in the appropriate buffer.

-

Adjust the pH of the sucrose solution to the optimal level for the specific sucrose isomerase being used (refer to Table 1).

-

Bring the solution to the optimal reaction temperature.

-

Add the free or immobilized sucrose isomerase to the reaction vessel. The enzyme dosage will depend on the activity of the enzyme preparation (e.g., 25 U/g of sucrose).[6]

-

Maintain the reaction at the optimal temperature and pH with gentle agitation.

-

Monitor the progress of the reaction by periodically analyzing samples for the concentration of isomaltulose, sucrose, and byproducts (glucose and fructose) using High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion is achieved (typically after several hours), terminate the reaction. For free enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, the biocatalyst is separated from the reaction mixture for reuse.

-

The resulting isomaltulose solution is then subjected to purification steps.

Catalytic Hydrogenation of Isomaltulose

The second major stage in this compound production is the hydrogenation of isomaltulose to form the final this compound product, a mixture of GPM and GPS.[1] This is a chemical conversion that requires a catalyst and a hydrogen source.

Catalysts for Hydrogenation

Raney nickel is the most commonly used catalyst for the hydrogenation of isomaltulose in industrial processes.[2] Other catalysts, such as ruthenium on an inert support, have also been investigated.[11][12] The choice of catalyst can influence the ratio of GPM to GPS in the final product.

Reaction Parameters for Hydrogenation

The hydrogenation of isomaltulose is carried out under controlled temperature and pressure. The following table summarizes typical reaction conditions.

| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | pH | Isomaltulose Concentration (wt%) | Reference |

| Raney Nickel | 110-120 | 0.5-0.7 | 5.0-6.0 | - | [13] |

| Ruthenium/Nickel on inert support | 80-130 | < 5 | 3-8 | 20-50 | [11] |

| Ruthenium/Carbon | 90 | - | - | - | [12] |

| Ruthenium/Carbon | 120 | - | - | - | [12] |

Experimental Protocol: Catalytic Hydrogenation of Isomaltulose

This protocol outlines a general procedure for the hydrogenation of isomaltulose.

Materials:

-

Purified isomaltulose solution

-

Hydrogenation catalyst (e.g., Raney nickel)

-

High-pressure autoclave/hydrogenator

-

Hydrogen gas supply

-

Filtration system

Procedure:

-

Charge the high-pressure autoclave with the purified isomaltulose solution.

-

Add the hydrogenation catalyst to the solution. The catalyst loading is typically a small percentage of the isomaltulose weight.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Pressurize the reactor with hydrogen to the desired operating pressure.

-

Heat the reactor to the specified temperature while stirring to ensure good contact between the catalyst, isomaltulose, and hydrogen.

-

Maintain the reaction under constant temperature and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.

-

After the reaction, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

-

The resulting this compound solution is then ready for final purification and crystallization.

Downstream Processing: Purification and Crystallization

Following the two main reaction steps, the crude this compound solution undergoes several purification and crystallization stages to yield the final product.

-

Decolorization and Ion Exchange: The this compound solution may be treated with activated carbon to remove color impurities. Ion exchange resins are used to remove any remaining salts and other charged molecules.[14]

-

Chromatographic Separation: In some processes, simulated moving bed chromatography is employed to separate the this compound from byproducts like sorbitol and mannitol, resulting in a high-purity this compound stream.[14]

-

Evaporation and Crystallization: The purified this compound solution is concentrated by evaporation. Crystallization is then induced, often by spray crystallization, where the concentrated solution is sprayed onto suspended this compound seed crystals.[14]

-

Drying and Milling: The resulting this compound crystals are dried to the desired moisture content and may be milled to achieve a specific particle size distribution.

Visualizing the Process and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key stages and chemical transformations in the synthesis of this compound.

Caption: Overall workflow for the manufacturing of this compound from sucrose.

Caption: Core chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established industrial process that combines biotechnology and chemistry to produce a valuable sugar substitute. The enzymatic isomerization of sucrose to isomaltulose, followed by the catalytic hydrogenation of isomaltulose, are the core steps in this process. A thorough understanding of the reaction parameters and the selection of appropriate biocatalysts and chemical catalysts are crucial for optimizing the yield and purity of the final product. This guide provides a foundational understanding of the principles and methodologies involved in this compound production, serving as a valuable resource for professionals in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Raney nickel synthesis for glucose hydrogenation without hydrogen gas | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial sucrose isomerases: producing organisms, genes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overexpression, purification, crystallization and preliminary diffraction studies of the Protaminobacter rubrum sucrose isomerase SmuA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. DE19523008A1 - Prepn of isomaltitol by hydrogenation of isomaltulose soln - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN105001279B - The method that this compound is prepared by catalytic hydrogenation by isomaltoketose - Google Patents [patents.google.com]

- 14. CN112920235A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Properties of Isomalt via Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt, a sugar alcohol used extensively in the food and pharmaceutical industries, is an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1-6-sorbitol (GPS) and α-D-glucopyranosyl-1-6-mannitol (GPM).[1][2][3] Its utility as a sugar substitute is due in large part to its thermal stability and non-hygroscopic nature.[4] Differential Scanning Calorimetry (DSC) is a primary analytical technique for characterizing the thermal properties of this compound, providing critical data for formulation development, processing, and stability analysis. This guide offers a comprehensive overview of the thermal behavior of this compound as determined by DSC, including detailed experimental protocols and a summary of key quantitative data.

Core Thermal Properties of this compound

The thermal behavior of this compound is complex, influenced by its isomeric composition, water content, and thermal history.[1][5][6] Key thermal events observable by DSC include the glass transition, crystallization, and melting.

Glass Transition Temperature (Tg)

When cooled from a molten state, this compound forms a glassy amorphous solid.[1] The glass transition temperature (Tg) is a critical parameter for the stability of amorphous this compound, as it signifies the transition from a rigid, glassy state to a more mobile, rubbery state. The Tg of amorphous this compound is approximately 60°C.[1][2][3][7] The presence of moisture significantly plasticizes the amorphous form, leading to a decrease in the Tg.[5][6]

Melting Temperature (Tm)

Crystalline this compound exhibits a melting endotherm in the range of 142–150°C.[1] The two isomers, GPS and GPM, have similar melting points of approximately 166°C and 168°C, respectively.[1] The lower melting point of the this compound mixture is a result of eutectic formation between the two isomers.[1][7] The presence of water of crystallization, particularly associated with the GPM dihydrate, also influences the melting behavior.[1]

Crystallization Temperature (Tc)

Upon cooling from the melt, amorphous this compound can undergo crystallization, releasing heat in an exothermic transition. The crystallization temperature (Tc) is dependent on the cooling rate and the presence of nucleating agents. Understanding the crystallization kinetics is crucial for controlling the physical state of this compound in final products.

Quantitative Data Presentation

The following tables summarize the key thermal properties of this compound and its constituent isomers as reported in the literature.

Table 1: Thermal Properties of this compound and its Isomers

| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| This compound | ~60[1][2][3] | 142-150[1] | 115[1] |

| α-D-glucopyranosyl-1-6-sorbitol (GPS) | 50.5[1] | 166[1] | |

| α-D-glucopyranosyl-1-6-mannitol (GPM) | 65.5[1] | 168[1] |

Table 2: Influence of Water on this compound's Thermal Properties

| Property | Observation | Reference |

| Glass Transition Temperature (Tg) | Decreases with increasing moisture content. | [5][6] |

| Dehydration | Release of water of crystallization observed around 100°C. | [1][2][3][7] |

Experimental Protocols

The following sections provide a generalized methodology for the analysis of this compound's thermal properties using Differential Scanning Calorimetry.

Sample Preparation

-

Crystalline this compound : Weigh 5-10 mg of the this compound sample directly into a standard aluminum DSC pan.

-

Amorphous this compound : To prepare an amorphous sample, heat the crystalline this compound in a DSC pan to a temperature above its melting point (e.g., 180°C). Then, rapidly cool the sample to a temperature below its glass transition temperature (e.g., 0°C). This can often be done within the DSC instrument.

-

Seal the pans hermetically to prevent any loss of moisture during the experiment.

DSC Analysis for Glass Transition (Tg) Determination

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program :

-

Equilibrate the amorphous sample at a low temperature (e.g., 20°C).

-

Heat the sample at a controlled rate, typically 10 K/min, to a temperature above the expected glass transition (e.g., 100°C).[1]

-

An inert atmosphere, such as nitrogen, should be maintained throughout the experiment.

-

-

Data Analysis : The glass transition is observed as a step-like change in the heat flow signal. The Tg is typically determined as the midpoint of this transition.

DSC Analysis for Melting (Tm) and Crystallization (Tc) Determination

-

Instrument Calibration : Ensure the DSC is calibrated as described above.

-

Thermal Program :

-

Melting : Heat the crystalline sample from ambient temperature (e.g., 20°C) to a temperature above its melting point (e.g., 180°C) at a controlled heating rate (e.g., 10 K/min).[1]

-

Crystallization : After melting, cool the sample at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., 20°C) to observe the crystallization exotherm. To study isothermal crystallization, rapidly cool the sample from the melt to a specific temperature between Tg and Tm and hold it at that temperature.[8][9][10][11]

-

-

Data Analysis : The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event. The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization event. The enthalpy of fusion (ΔHfus) and crystallization (ΔHc) can be calculated by integrating the area under the respective peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for characterizing the thermal properties of this compound.

Caption: Workflow for DSC analysis of this compound's thermal properties.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of this compound. A thorough understanding of its glass transition, melting, and crystallization behavior is essential for the effective use of this compound in pharmaceutical and food product development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile sugar alcohol.

References

- 1. akjournals.com [akjournals.com]

- 2. A DSC Study of Hydrated Sugar Alcohols. This compound | Semantic Scholar [semanticscholar.org]

- 3. akjournals.com [akjournals.com]

- 4. This compound | 64519-82-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. thermalsupport.com [thermalsupport.com]

- 11. s4science.at [s4science.at]

An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Isomalt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution properties of isomalt, a disaccharide alcohol widely utilized in the pharmaceutical and food industries. This document collates key quantitative data, details experimental methodologies, and explores the physicochemical characteristics of this compound relevant to drug development and formulation science.

Core Physicochemical Properties of this compound

This compound is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS). This unique composition imparts several desirable properties, including a pleasant, sugar-like taste, low hygroscopicity, and high thermal and chemical stability.[1] From a pharmaceutical perspective, its utility as a sugar-free excipient in various dosage forms, such as tablets, capsules, and coatings, is of significant interest.

Solubility of this compound

This compound is freely soluble in water, a critical characteristic for its use in oral pharmaceutical formulations. Its solubility is temperature-dependent, increasing significantly with a rise in temperature. In contrast, it is practically insoluble or sparingly soluble in anhydrous ethanol.[2][3]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in various solvent systems.

| Temperature (°C) | Solvent | Solubility ( g/100 mL) | Citation |

| 20 | Water | ~38 | [4] |

| 24 | Water | 24 (in 100g of solution) | [5] |

| 25 | Water | 25 (in 100g of solution) | [2] |

| 100 | Water | ~150 | [4] |

Table 1: Solubility of this compound in Water at Various Temperatures

The solubility of this compound has also been characterized in water-ethanol mixtures, which is pertinent for understanding its behavior during processing and in certain formulation contexts. Ethanol acts as an antisolvent, significantly decreasing the solubility of this compound as its concentration in the mixture increases.

| Temperature (K) | Mole Fraction of Water | Solubility (Mole Fraction, x_A) | Method | Citation |

| 288.15 | 1.0 | ~0.025 | Gravimetric | [6] |

| 298.15 | 1.0 | ~0.030 | Gravimetric | [6] |

| 308.15 | 1.0 | ~0.035 | Gravimetric | [6] |

| 318.15 | 1.0 | ~0.040 | Gravimetric | [6] |

| 298.15 | ~0.6 | <0.006 | Gravimetric | [6] |

Table 2: Solubility of this compound in Water + Ethanol Solvent System

Dissolution Characteristics of this compound

The dissolution of this compound is a key factor in its performance as a pharmaceutical excipient, particularly in immediate-release dosage forms and as a carrier for poorly soluble drugs in solid dispersions.

Intrinsic Dissolution Rate (IDR)

The intrinsic dissolution rate (IDR) is a fundamental property of a substance that describes its dissolution rate from a constant surface area under standardized conditions. This parameter is crucial for predicting the potential for dissolution-rate-limited absorption of active pharmaceutical ingredients (APIs).[5] A study characterizing the IDR of various pharmaceutically applicable polyols, including this compound, provides valuable quantitative data.

| Substance | Intrinsic Dissolution Rate (mg/cm²/min) | Citation |

| This compound | Data not explicitly provided in the abstract, but the study indicates it was determined | [7] |

Note: While the specific numerical value for this compound's IDR was not found in the provided search results, a detailed experimental protocol for its determination was identified.

Factors Influencing Dissolution

The dissolution rate of this compound, and consequently the release of any incorporated drug, can be influenced by several factors:

-

Particle Size: Smaller particle sizes lead to a larger surface area available for interaction with the solvent, resulting in a faster dissolution rate.[8][9][10]

-

Crystalline vs. Amorphous Form: The amorphous form of a substance generally exhibits a higher dissolution rate compared to its crystalline counterpart due to its higher energy state.[11][12] this compound can be transformed into an amorphous form through processes like melt-extrusion, which can dramatically improve its tableting properties and lead to a rapid dissolution rate.[13]

-

Formulation Composition: In a formulated product, such as a tablet, the presence of other excipients, like superdisintegrants, can significantly impact the disintegration time and subsequent dissolution of this compound and the API.[14]

-

Dissolution Medium: The composition of the dissolution medium, including pH and the presence of salts or surfactants, can affect the dissolution rate.[4] In the context of oral dosage forms, the use of biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial for predicting in vivo performance.[15]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound's solubility and dissolution properties.

Determination of this compound Solubility (Gravimetric Method)

This protocol is based on the principle of saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Determination of Intrinsic Dissolution Rate (IDR) (Rotating Disk Method)

The rotating disk method, as described in the United States Pharmacopeia (USP), is a standard procedure for determining the IDR of a pure substance.

Analytical Method for this compound Quantification (HPLC-RID)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for quantifying this compound, which lacks a UV chromophore.[1][6]

| Parameter | Typical Conditions |

| Column | Amino-based or ion-exclusion columns (e.g., Shodex Asahipak NH2P-50, Rezex RPM Monosaccharide H+) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water, or purified water |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 - 50 µL |

Table 3: Typical HPLC-RID Conditions for this compound Quantification

This compound in Simulated Physiological Fluids

While specific dissolution profiles of pure this compound in simulated physiological fluids are not extensively published, its behavior within formulations has been studied. This compound is not absorbed or metabolized in the stomach and small intestine but is degraded by colonic microflora.[4] In dissolution studies of formulations, this compound-containing tablets have been tested in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to predict their in vivo behavior.[4]

Preparation of Simulated Saliva

For studying the dissolution of oral dosage forms intended for buccal or sublingual delivery, a simulated saliva fluid can be prepared.

| Component | Concentration |

| Potassium Phosphate Monobasic (KH₂PO₄) | 12 mM |

| Sodium Chloride (NaCl) | 40 mM |

| Calcium Chloride (CaCl₂) | 1.5 mM |

| Sodium Hydroxide (NaOH) | To adjust pH to ~6.8 |

Table 4: Composition of a Basic Simulated Saliva Fluid

Conclusion

This compound exhibits favorable solubility and dissolution characteristics that underpin its widespread use as a pharmaceutical excipient. Its good water solubility, which increases with temperature, facilitates its use in aqueous-based processes and ensures rapid disintegration and dissolution when formulated in immediate-release dosage forms. The ability to modify its physical form to an amorphous state further enhances its dissolution properties. The provided experimental protocols offer a foundation for the robust characterization of this compound's performance, enabling researchers and formulation scientists to optimize its use in the development of effective and stable drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Assessment of this compound for Colon-Specific Delivery and Its Comparison with Lactulose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is intrinsic dissolution rate? [pion-inc.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. testinglab.com [testinglab.com]

- 13. agilent.com [agilent.com]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. benchchem.com [benchchem.com]

The Hygroscopicity of Isomalt: An In-Depth Technical Guide to its Impact on Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopicity of isomalt and its significant impact on the stability of pharmaceutical formulations. This compound, a sugar alcohol, is widely utilized as a pharmaceutical excipient due to its favorable physicochemical properties, most notably its low hygroscopicity. Understanding and controlling the moisture interactions of this compound is critical for ensuring the quality, shelf-life, and efficacy of the final drug product.

Introduction to this compound and Hygroscopicity

This compound is a disaccharide alcohol composed of an equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[1] Its low hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, makes it a preferred excipient for moisture-sensitive active pharmaceutical ingredients (APIs).[2][3] Compared to other polyols such as sorbitol, this compound absorbs significantly less moisture, contributing to enhanced stability of the final dosage form.[2][4]

The hygroscopic nature of an excipient is a critical parameter in formulation development, as it can influence a range of product attributes including:

-

Physical Stability: Moisture uptake can lead to physical changes such as caking, powder flow issues, swelling, and alterations in tablet hardness and disintegration time.[5][6][7]

-

Chemical Stability: The presence of water can accelerate the degradation of moisture-sensitive APIs through hydrolysis.

-

Microbial Stability: Increased water activity can create an environment conducive to microbial growth.

Quantitative Analysis of this compound's Hygroscopicity

The hygroscopicity of this compound is significantly lower than many other commonly used pharmaceutical excipients. This is quantified through its moisture sorption isotherm, which describes the equilibrium moisture content of the material at a given relative humidity (RH) and temperature.

Table 1: Comparative Moisture Sorption of this compound and Other Excipients

| Relative Humidity (%) | This compound (% Moisture Gain) | Mannitol (% Moisture Gain) | Sorbitol (% Moisture Gain) | Lactose (% Moisture Gain) | Microcrystalline Cellulose (% Moisture Gain) |

| 20 | < 0.1 | < 0.1 | ~0.2 | ~0.1 | ~1.5 |

| 40 | ~0.1 | < 0.1 | ~0.3 | ~0.1 | ~3.0 |

| 60 | ~0.2 | ~0.1 | ~0.8 | ~0.2 | ~5.0 |

| 80 | ~0.3 | ~0.2 | > 20 | ~0.5 | ~9.0 |

Data compiled from various sources. Actual values may vary based on the specific grade and physical form of the excipient.

Table 2: Moisture Adsorption Isotherm Data for a Confectionery Coating Containing 50% this compound at 25°C

| Water Activity (aw) | Equilibrium Moisture Content (% w/w) |

| 0.23 | ~2.5 |

| 0.33 | ~3.0 |

| 0.43 | ~3.5 |

| 0.53 | ~4.0 |

| 0.75 | ~6.0 |

| 0.84 | ~8.5 |

| 0.93 | ~13.0 |

Data extracted and approximated from graphical representation in a study on confectionery coatings.[8]

Impact of this compound's Hygroscopicity on Product Stability

The low hygroscopicity of this compound directly contributes to the stability of pharmaceutical formulations in several ways.

Physical Stability

Moisture absorption can lead to a variety of physical stability issues in solid dosage forms.

-

Powder Flow: Increased moisture content can lead to the formation of liquid bridges between particles, increasing interparticle cohesive forces and hindering powder flowability.[7][9] This can cause problems during manufacturing processes such as tableting and capsule filling. The low moisture uptake of this compound helps to maintain good powder flow properties even at elevated humidity.

-

Tablet Hardness and Disintegration: As tablets absorb moisture, their hardness can decrease, while their thickness and diameter may increase.[5][6] This can impact the product's integrity and performance. Formulations with this compound are less prone to such changes due to its minimal water absorption.

-

Amorphous State Stability: For amorphous solid dispersions, where the API is in a metastable amorphous state to enhance solubility, moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization to the more stable, less soluble crystalline form.[10][11] The low hygroscopicity of this compound helps to protect the amorphous API from moisture-induced crystallization.

Chemical Stability of Active Pharmaceutical Ingredients (APIs)

This compound's low moisture uptake is particularly beneficial for formulating moisture-sensitive APIs that are susceptible to degradation via hydrolysis. By minimizing the amount of available water in the formulation, this compound helps to slow down these degradation pathways and extend the shelf-life of the drug product.[2] In a study on orodispersible mini-tablets, formulations containing this compound provided good stability for hydrochlorothiazide (B1673439) and enalapril (B1671234) maleate (B1232345) under accelerated conditions (40°C/75% RH).[2]

Experimental Protocols

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[1][12]

Objective: To determine the moisture sorption and desorption isotherm of this compound.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer with a microbalance

-

This compound powder sample (pre-dried to a constant weight)

-

Nitrogen gas (carrier gas)

-

Deionized water

Methodology:

-

A pre-weighed, dried sample of this compound (typically 5-10 mg) is placed in the DVS instrument's sample pan.

-

The sample is initially dried in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the sample mass is allowed to equilibrate until the rate of mass change over time ( dm/dt ) is below a specified value (e.g., 0.002% min⁻¹).

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption isotherm.

Stability Testing of this compound-Containing Tablets

This protocol outlines a typical stability study for tablets formulated with this compound to assess the impact of its hygroscopicity on the physical and chemical stability of the product.

Objective: To evaluate the physical and chemical stability of this compound-containing tablets under accelerated storage conditions.

Materials and Equipment:

-

Tablets formulated with this compound and a model API

-

Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

-

Tablet hardness tester

-

Friability tester

-

Disintegration tester

-

Dissolution testing apparatus

-

High-Performance Liquid Chromatography (HPLC) system for API assay and impurity analysis

Methodology:

-

Initial testing (time zero) is performed on a batch of tablets for appearance, hardness, friability, disintegration time, dissolution profile, API content, and related substances (impurities).

-

The tablets are packaged in their intended container-closure system and placed in a stability chamber at accelerated conditions (40°C/75% RH).

-

Samples are pulled from the stability chamber at specified time points (e.g., 1, 2, 3, and 6 months).

-

At each time point, the tablets are tested for the same parameters as at time zero.

-

The data is compiled and analyzed to assess any changes in the physical and chemical properties of the tablets over time.

Visualizations

Caption: Logical relationship between high relative humidity, moisture sorption by this compound, and its impact on drug product stability.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis of this compound.

Conclusion

This compound's low hygroscopicity is a key attribute that makes it an excellent excipient for a wide range of pharmaceutical formulations, particularly those containing moisture-sensitive APIs. Its minimal interaction with atmospheric moisture contributes to enhanced physical and chemical stability, ensuring product quality and a longer shelf-life. A thorough understanding of its moisture sorption characteristics, as determined by methods like Dynamic Vapor Sorption, is essential for leveraging its stabilizing properties in drug development.

References

- 1. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound in the Baking Industry: A Crystal-Clear Advantage — tan nov [tannov.com]

- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 5. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Factors Influencing Food Powder Flowability [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ferrous metallics | Global [riotinto.com]

- 10. Direct compression properties of melt-extruded this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

The Metabolism and Pharmacokinetics of Isomalt: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Isomalt, a sugar substitute derived from sucrose (B13894), is a disaccharide alcohol composed of an equimolar mixture of two stereoisomers: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1] Its unique chemical structure, featuring a stable disaccharide bond, dictates a metabolic and pharmacokinetic profile significantly different from that of traditional sugars, rendering it a low-digestible carbohydrate. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and process visualizations.

Metabolism and Absorption

The metabolic journey of this compound is characterized by limited hydrolysis and absorption in the small intestine, followed by extensive fermentation in the large intestine. This pathway results in its low caloric value and minimal impact on postprandial blood glucose and insulin (B600854) levels.[2][3]

Small Intestine: Limited Hydrolysis and Slow Absorption

Unlike sucrose, which is readily cleaved by sucrase, the glycosidic bond in this compound is highly resistant to hydrolysis by human brush border enzymes.[3] Consequently, only a small fraction of ingested this compound is broken down in the small intestine.[4] The hydrolysis that does occur yields glucose, sorbitol, and mannitol (B672).[5] Glucose is actively absorbed, while the sugar alcohols, sorbitol and mannitol, are absorbed more slowly and incompletely.[5] Most of the absorbed mannitol is excreted unchanged in the urine, serving as a useful marker for this compound consumption and compliance in clinical studies.[5][6]

Studies in individuals with ileostomies, which allow for the collection of effluent from the end of the small intestine, have provided direct quantitative evidence of this compound's low absorption. These studies show that a significant portion of ingested this compound passes through the small intestine unchanged.

Large Intestine: Microbial Fermentation and Prebiotic Effect

The majority of ingested this compound, having bypassed absorption in the small intestine, arrives in the large intestine where it becomes a substrate for the resident gut microbiota.[2][7] This leads to extensive fermentation, with studies suggesting that approximately 90% of the this compound reaching the colon is metabolized by bacteria.[8]

This fermentation process yields short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), as well as gases like carbon dioxide and hydrogen.[3] The produced SCFAs can be absorbed by the host and contribute to the overall energy yield of this compound. Furthermore, this compound consumption has been demonstrated to exert a prebiotic effect, promoting the growth of beneficial gut bacteria, particularly Bifidobacteria.[2][9][10]

The overall metabolic pathway of this compound is visualized in the diagram below.

Pharmacokinetic Parameters

The unique metabolic fate of this compound directly influences its key pharmacokinetic and physiological parameters, making it a suitable sugar substitute for specific populations.

Caloric Value

Due to its incomplete absorption and subsequent fermentation, the metabolizable energy value of this compound is significantly lower than that of sucrose. For food labeling purposes, the caloric value of this compound is recognized as 2.0 kcal/g in the United States and approximately 2.4 kcal/g (8.4 kJ/g) in the European Union.[11][12] This is roughly half the caloric value of sucrose (4.0 kcal/g).

Glycemic and Insulinemic Response

This compound has a very low impact on blood glucose and insulin levels, a direct consequence of its slow and incomplete hydrolysis and absorption.[2] This property is quantified by the Glycemic Index (GI) and Insulinemic Index (II), which are significantly lower for this compound compared to glucose or sucrose. This makes this compound a suitable sweetener for individuals who need to manage their blood sugar levels, such as those with diabetes.[13]

| Parameter | This compound | Sucrose | Glucose | Reference |

| Caloric Value (kcal/g) | 2.0 (US), 2.4 (EU) | 4.0 | 4.0 | [11][12] |

| Glycemic Index (GI) | 9 | 65 | 100 | [14] |

| Insulinemic Index (II) | 6 | 43 | 100 | [14] |

| Small Intestine Absorption | ~60% (from 30g dose) | >95% | >95% | [2][12] |

| Carbohydrate Recovery in Ileostomy Effluent | 40.0% ± 0.7% | - | - | [2] |

| Product Type | This compound Variant iAUC (mg/dLmin) | Sugar Variant iAUC (mg/dLmin) | % Reduction in Glucose Response | Reference |

| Mints | 332.3 | 1141.4 | 71% | [13] |

| Jam | 652.5 | 1183.8 | 69% (calculated) | [13] |

| Candies | 563.1 | 1441.4 | 61% | [13] |

| Chocolate | Not specified | Not specified | 5% (iAUC2h), 36% (iAUC5h) | [13] |

Experimental Protocols

The characterization of this compound's metabolism and pharmacokinetics relies on several key experimental designs, including human intervention trials, in vivo animal studies, and in vitro models.

Glycemic Index (GI) Determination in Humans

This protocol is designed to measure the postprandial blood glucose response to a food or ingredient compared to a reference carbohydrate (glucose).

-

Subjects: Typically, 10 or more healthy adult volunteers are recruited. Subjects undergo screening to ensure they have normal glucose tolerance.

-

Protocol:

-

Fasting: Subjects fast overnight for at least 10 hours.

-

Baseline Sampling: Two fasting capillary blood samples are taken at -5 and 0 minutes to establish a stable baseline glucose level.

-

Test Meal Administration: Subjects consume a test product containing a specific amount (e.g., 50g) of available carbohydrate from this compound or the reference food (glucose) within 12-15 minutes.

-

Postprandial Blood Sampling: Capillary blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after starting the meal. Some protocols may extend sampling to 180 minutes.[12]

-

Analysis: Blood glucose is measured using a validated method, such as the glucose oxidase technique. Plasma insulin may also be measured using methods like electro-chemiluminescence immunoassay.[13]

-

Calculation: The incremental Area Under the Curve (iAUC) is calculated for both the test food and the reference food. The GI is then calculated as (iAUC of test food / iAUC of reference food) x 100.

-

Ileostomy Studies for Small Intestinal Absorption

These studies directly quantify the amount of a substance that is not absorbed in the small intestine.

-

Subjects: Volunteers who have undergone an ileostomy are recruited.

-

Protocol:

-

Dietary Control: Subjects consume a controlled diet for a baseline period.

-

Test Substance Administration: Subjects ingest a precisely measured amount of this compound (e.g., 30g), often incorporated into a food vehicle like a chocolate bar or beverage.[2]

-

Effluent Collection: All ileal effluent is collected over a specified period (e.g., 24 hours).

-

Analysis: The collected effluent is analyzed for its this compound content, as well as its hydrolysis products (sorbitol, mannitol), using methods like High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of this compound recovered in the effluent is subtracted from the amount ingested to determine the quantity absorbed in the small intestine.

-

The workflow for a typical human clinical trial to assess glycemic response is depicted below.

In Vitro Fermentation Models

These models simulate the conditions of the human large intestine to study the fermentation of non-digestible carbohydrates.

-

Inoculum: Fresh fecal samples are collected from healthy human donors, pooled, and homogenized to create a microbial inoculum.

-

Bioreactor Setup: A batch or semi-continuous fermentation system (bioreactor) is used. The system is maintained under strict anaerobic conditions at 37°C, and the pH is controlled to mimic the colonic environment. A nutrient-rich medium is used to support microbial growth.

-

Protocol:

-

The bioreactor is inoculated with the fecal slurry.

-

This compound is added to the system as the primary carbohydrate source.

-

Samples are collected from the bioreactor at various time points (e.g., over a 24-48 hour period).

-

-

Analysis:

-

SCFA Production: Samples are analyzed for acetate, propionate, and butyrate concentrations, typically using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after derivatization.

-

Microbial Composition: Changes in the microbial population (e.g., increases in Bifidobacteria) are assessed using techniques like 16S rRNA gene sequencing.

-

Gas Production: Headspace gas (H₂, CO₂) can be measured.

-

Conclusion

The metabolism and pharmacokinetics of this compound are well-characterized, demonstrating its limited digestion in the upper gastrointestinal tract and significant fermentation by the colonic microbiota. This profile results in a reduced caloric value and a very low glycemic and insulinemic response. The prebiotic effects of this compound, evidenced by the stimulation of beneficial gut bacteria, add another dimension to its physiological properties. The robust methodologies employed in its study, from human glycemic trials to in vitro fermentation models, provide a strong evidence base for its application as a sugar substitute in foods and pharmaceuticals, particularly for products aimed at sugar reduction and blood glucose management.

References

- 1. researchgate.net [researchgate.net]

- 2. Digestion and absorption of sorbitol, maltitol and this compound from the small bowel. A study in ileostomy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Absorption studies in patients with `intraabdominal ileostomy reservoirs' and in patients with conventional ileostomies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methodology for a Metabolome Atlas of Goat’s Plasma, Milk and Feces Using 1H-NMR and UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effect of this compound consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. polyols-eu.org [polyols-eu.org]

An In-depth Technical Guide to Isomalt Grades and Their Specific Research Applications

For Researchers, Scientists, and Drug Development Professionals

Isomalt, a disaccharide sugar alcohol, has emerged as a versatile excipient in the pharmaceutical industry. Its unique physicochemical properties, including low hygroscopicity, sugar-like taste profile, and excellent stability, make it a valuable component in the development of various dosage forms. This technical guide provides a comprehensive overview of different this compound grades, their specific research applications, and detailed experimental methodologies.

Physicochemical Properties of this compound Grades

This compound is a mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[1] The ratio of these two components, along with the manufacturing process (agglomeration, milling, or sieving), determines the specific grade of this compound and its corresponding physicochemical properties.[2][3] These properties, in turn, dictate the suitability of a particular grade for a specific pharmaceutical application. The following tables summarize the key quantitative data for various commercially available this compound grades, primarily from the galenIQ™ range, to facilitate easy comparison.

Table 1: General Properties of this compound Grades

| Property | Value | References |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₁₂H₂₄O₁₁ | [4] |

| Molecular Weight | 344.31 g/mol | [4] |

| Melting Point | 145-150 °C | [4] |

| Caloric Value (EU) | 2.4 kcal/g | [5] |

| Caloric Value (US) | 2.0 kcal/g | [5] |

| Sweetness (vs. Sucrose) | ~0.4 - 0.6 | [4] |

| Hygroscopicity | Very low; does not significantly absorb water up to 85% RH at 25°C | [4] |

| Chemical Stability | High thermal and chemical stability; resistant to acids and microbial influences | [4] |

Table 2: Physicochemical Properties of Agglomerated this compound Grades for Direct Compression

| Property | galenIQ™ 720 | galenIQ™ 721 | This compound DC 101 |

| GPS:GPM Ratio | 1:1 | 3:1 | 43-57% GPS |

| Solubility in water at 20°C ( g/100g solution) | 25 | 42 | - |

| Particle Size (d50) | ~200 µm | ~180 µm | 0.1 - 0.8 mm (90%) |

| Bulk Density (g/cm³) | 0.40 | 0.40 | 0.38 - 0.48 |

| Tapped Density (g/l) | 448 | 448 | - |

| Hausner Ratio | 1.12 | 1.12 | - |

| Carr's Index | 10 | 10 | - |

| Angle of Repose (˚) | 33 | 31 | - |

| Total Water (Karl Fischer, %) | 5.0 | 2.9 | < 6.0 |

| Primary Application | Direct Compression (slow to medium fast disintegration) | Direct Compression (slow to very fast disintegration) | Direct Compression |

| References | [1][3][6] | [1][3][7][8] | [9] |

Table 3: Physicochemical Properties of Milled and Sieved this compound Grades

| Property | galenIQ™ 800 | galenIQ™ 801 | galenIQ™ 900 | galenIQ™ 960 | galenIQ™ 981 | This compound ST-PF | This compound LM-PF |

| Grade Type | Milled | Milled | Sieved | Sieved | Sieved | Crystalline | Crystalline (low moisture) |

| GPS:GPM Ratio | 1:1 | - | 1:1 | - | - | - | 43-57% GPS |

| Solubility in water at 20°C ( g/100g solution) | 25 | 42 | 25 | 25 | 42 | - | Soluble in water |

| Particle Size (d50) | 22 µm | 24 µm | - | 380 µm | 770 µm | < 0.1 mm (90%) | < 0.1 mm (90%) |

| Particle Size Range | < 50 µm (90%) | - | 500-3550 µm (90%) | - | - | - | - |

| Bulk Density (g/l) | 500 | 500 | 850 | 820 | 780 | - | - |

| Total Water (Karl Fischer, %) | 2.7 | 2.6 | 2.3 | 2.8 | - | - | < 1.0 |

| Primary Application | Wet Granulation, Roller Compaction | Wet Granulation, Roller Compaction | High-boiled lozenges, Medicated confectionery | Starter pellets | Pan coating, Syrups | Hard-baked goods | Chocolate applications |

| References | [1][3][10][11] | [1][3] | [1][3][12][13][14] | [1][3][14] | [1][3][14] | [15] | [2][16] |

This compound Manufacturing Process

The production of this compound from sucrose (B13894) involves a two-stage process, ensuring its unique chemical structure and beneficial properties.[1][4]

References

- 1. Fabrication and Evaluation of this compound-Based Microfibers as Drug Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. DSpace [helda.helsinki.fi]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Drug Release From Coated Pellets Based on this compound, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Preparation and Characterization of Liquisolid Compacts for Improved Dissolution of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the use of this compound as the tooth friendly sugar substitute in the formulation of Salbutamol sulfate compressed tablet lozenges | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. saspublishers.com [saspublishers.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]